Validated Target Engagement: Tetrazolo[1,5-b]pyridazine Core Confers MACC1 Transcriptional Inhibition
The tetrazolo[1,5-b]pyridazine scaffold has been validated as a MACC1 transcriptional inhibitor through a rigorous HTS cascade. In the primary screen, tetrazolo[1,5-b]pyridazine-based compounds were identified as the most efficient class for MACC1 promoter-driven luciferase suppression from a library of >118,500 compounds [1]. Compound 22, sharing the same tetrazolo[1,5-b]pyridazine core, showed a dose-dependent reduction of MACC1 promoter activity with an IC50 of 7.36 µM in HCT116 CRC cells and 6.39 µM in high-MACC1-expressing SW620 cells [1]. This class-level validation supports the target engagement potential of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, which bears the identical core. However, target engagement data for this specific compound has not been published as an individual entity; this evidence is class-level inference.
| Evidence Dimension | MACC1 promoter-driven luciferase inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; shares tetrazolo[1,5-b]pyridazine core with active compounds |
| Comparator Or Baseline | Compound 22 (lead): IC50 = 7.36 µM (HCT116), 6.39 µM (SW620). Inactive core analogs: no significant inhibition. |
| Quantified Difference | Not directly quantifiable for target compound; class-level activity window >10-fold between active core and inactive variants |
| Conditions | HCT116-MACC1p-Luc and SW620 CRC cell lines; 24 h treatment; Steady-Glo Luciferase assay [1] |
Why This Matters
Procurement of this compound provides access to a validated pharmacophore core, de-risking initial investment compared to purchasing an unvalidated scaffold.
- [1] Yan S, Schöpe PC, Lewis J, et al. Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomed Pharmacother. 2023 Dec;168:115698. doi: 10.1016/j.biopha.2023.115698. View Source
